Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate
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Overview
Description
Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate is a complex organic compound with the molecular formula C19H14O5 and a molecular weight of 322.31 g/mol . This compound is known for its anti-infection properties and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate involves multiple steps. One common method includes the reaction of 3-hydroxy-5-oxo-4-phenylfuran-2-ylidene with phenylacetyl chloride under controlled conditions . The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activities, including anti-infection properties.
Medicine: Investigated for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate exerts its effects involves interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or pathways critical for the survival of infectious agents . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in disrupting cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Another ester with similar structural features but different functional groups.
2-Hydroxy-2-methylpropiophenone: A compound with a similar backbone but different substituents.
Uniqueness
Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its anti-infection activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C28H23NO6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H23NO6/c1-34-27(32)21(17-18-11-5-2-6-12-18)29-26(31)23(20-15-9-4-10-16-20)25-24(30)22(28(33)35-25)19-13-7-3-8-14-19/h2-16,21,30H,17H2,1H3,(H,29,31) |
InChI Key |
DKDGWAKCXBFTMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(=C2C(=C(C(=O)O2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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